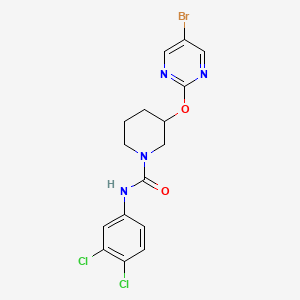

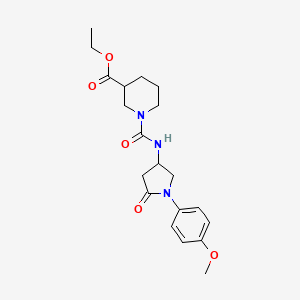

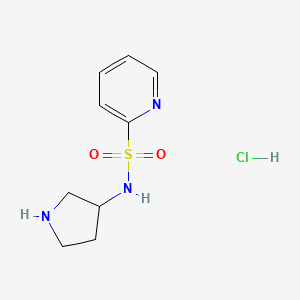

![molecular formula C19H18N2O4 B2777871 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705201-44-0](/img/structure/B2777871.png)

1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes a piperidine ring and a benzofuran ring. Piperidine is a six-membered ring with one nitrogen atom and is a key building block in the synthesis of many pharmaceuticals . Benzofuran is a fused ring system that consists of a benzene ring fused to a furan ring. Compounds containing a benzofuran moiety have been found to possess a wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as acylation or alkylation . The benzofuran ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Sigma Receptor Ligands

Spiropiperidines, including compounds structurally related to 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have been identified as highly potent and subtype-selective σ-receptor ligands. These compounds, through systematic variations in their structure, have shown high affinity for σ1 receptors, which are implicated in a variety of biological processes including neural signaling and cell survival mechanisms. The synthesis approach and the evaluation of these compounds' receptor affinities highlight their potential in research focused on understanding receptor-mediated biological pathways and the development of targeted therapeutics (C. Maier & B. Wünsch, 2002; C. Maier & B. Wünsch, 2002).

Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones, closely related to the queried compound, have been discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. Through extensive screening and structural modifications, derivatives of these compounds have shown dramatic improvements in H3 activity, suggesting their utility in exploring the role of H3 receptors in neurological functions and disorders (M. Jitsuoka et al., 2008).

Chemical Sensing and Environmental Monitoring

Compounds with a spiropyran structure have been synthesized for the detection of toxic metal ions, such as mercury, in aqueous solutions. These compounds exhibit a visible color change and spectral shifts upon binding to Hg2+ ions, providing a basis for the development of sensitive and selective chemical sensors for environmental monitoring and potentially for diagnostic applications (Arvind Kumar et al., 2019).

Antimycobacterial Agents

Spiropiperidine compounds have also been evaluated for their antimycobacterial activity. Through synthetic chemistry techniques, novel spiro-pyrido-pyrrolizines and pyrrolidines were developed and screened for their efficacy against Mycobacterium tuberculosis. These studies contribute to the search for new therapeutic agents against tuberculosis, especially in the context of drug-resistant strains (R. Ranjith Kumar et al., 2009).

Mechanism of Action

Target of Action

The compound, also known as 1’-(2-methoxypyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives, to which this compound belongs, are known to interact with various biological targets, leading to their diverse biological activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound would depend on its targets and mode of action.

Safety and Hazards

properties

IUPAC Name |

1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-16-14(7-4-10-20-16)17(22)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(23)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUAAWZVMUFRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

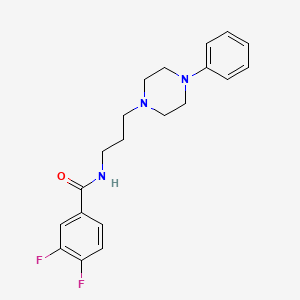

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2777795.png)

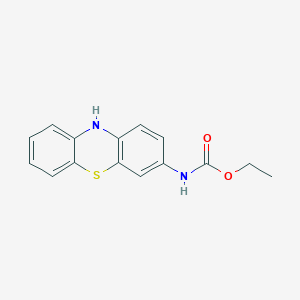

![1-[(2-Chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2777797.png)

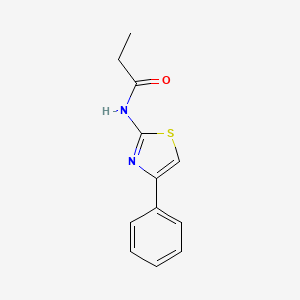

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777799.png)

![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2777810.png)